molecular formula C13H9NO B8739445 3-(1-Benzofuran-2-YL)pyridine

3-(1-Benzofuran-2-YL)pyridine

Cat. No.: B8739445
M. Wt: 195.22 g/mol
InChI Key: OWGBSRBTVUFAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzofuran-2-YL)pyridine is a heterocyclic compound that features a benzofuran ring fused with a pyridine ring

Preparation Methods

The synthesis of 3-(1-Benzofuran-2-YL)pyridine can be achieved through several methods. One common synthetic route involves the cyclization of 2-(3-pyridyl)phenol with appropriate reagents under specific conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed to form the benzofuran ring. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(1-Benzofuran-2-YL)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho and para to the oxygen atom. Common reagents include halogens and nitrating agents.

Scientific Research Applications

3-(1-Benzofuran-2-YL)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-YL)pyridine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

3-(1-Benzofuran-2-YL)pyridine can be compared with other benzofuran derivatives, such as:

    2-(2-Pyridyl)benzofuran: Similar in structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.

    2-(4-Pyridyl)benzofuran: Another isomer with the pyridine ring at the fourth position, which also exhibits unique properties.

    Benzothiophene: A sulfur analog of benzofuran, which has different electronic and chemical characteristics.

Properties

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)pyridine

InChI

InChI=1S/C13H9NO/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-9H

InChI Key

OWGBSRBTVUFAMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.